molecular formula C11H9N3O2 B1677905 Naftazone CAS No. 15687-37-3

Naftazone

Cat. No.: B1677905
CAS No.: 15687-37-3
M. Wt: 215.21 g/mol
InChI Key: AGSIRJFXAANBMW-UHFFFAOYSA-N
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Description

Naftazone (CAS RN: 15687-37-3) is a synthetic benzopyrone derivative with the molecular formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol. It is structurally characterized as a 1,2-naphthoquinone-2-semicarbazone derivative, featuring a quinone-semicarbazone chromophore . Pharmacologically, this compound acts as a vasoprotective agent, stabilizing capillary walls by inhibiting hyaluronic acid degradation, reducing inflammation, and improving microcirculation. It also exhibits antiplatelet activity by modulating fibrinogen binding and platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naftazone is synthesized through a series of chemical reactions involving naphthoquinone and semicarbazide. The quinone-semicarbazone chromophore of this compound can be converted into a fluorescent quinol-semicarbazide through reduction by potassium borohydride . This reaction follows pseudo-first-order kinetics with an activation energy of 43.8 kcal/mol .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of its naphthoquinone derivative. This process typically includes the preparation of the quinone-semicarbazone chromophore, followed by its reduction to the corresponding quinol-semicarbazide .

Chemical Reactions Analysis

Spectrofluorimetric Method and Reduction with Potassium Borohydride

Naftazone lacks intrinsic fluorescence and does not possess easily derivatizable functional groups . A spectrofluorimetric method for this compound assay involves reduction-elicited fluorogenic derivatization through the reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative by potassium borohydride as a reduction probe .

  • The reduction of this compound with potassium borohydride results in a fluorescent product .

  • The reduced this compound has a maximum fluorescence at 350 nm, with excitation wavelengths at 230 and 295 nm . The 295 nm wavelength was selected as the optimum excitation wavelength .

  • This compound reacts with potassium borohydride, following pseudo-first-order kinetics.

1.1 Mechanism and Kinetics

The reduction of the quinone-semicarbazone moiety to quinol-semicarbazide produces an intensely fluorescent product . The high fluorescence of the reduced this compound is attributed to extending the conjugated system and converting the electron-withdrawing carbonyl group into an electron-donating hydroxyl group . The potassium borohydride reduction of the quinonic compound this compound leads to decolorization .

  • Order of Reaction Different concentrations of this compound (50, 100, 200, 400, and 500 ng/mL) react with a fixed concentration of potassium borohydride (2.5 mM) for increasing time intervals under optimum reaction conditions. Plots of product concentration versus time are constructed, and the slopes of the curves express the initial reaction rate (K) for each concentration. The order of the reaction is then determined using the calculation of n from the slope of the plot of log K versus log [NFZ] based on the equation: LogK=LogK+nLog[NFZ]LogK=LogK’+nLog[NFZ]
    where K is the initial reaction rate, K’ is the rate constant, [NFZ] is the molar concentration of this compound, and n is the order of the reaction .

  • Rate Constant and Activation Energy The reaction of a fixed concentration of this compound (1.9 μM) and potassium borohydride (2.5 mM) is carried out at various temperatures from 50 to 80 °C. Samples are analyzed at different time intervals, and plots of ln (a/(a−x)) versus time t are constructed at each temperature according to the equation: ln(a/ax)=Ktln(a/a−x)=K’t
    where a is the initial drug concentration, a−x is the remaining drug concentration, t is the time, and K’ is the rate constant. The rate constants K’ at each temperature are calculated from the slopes of the curves. Then, Ln K’ is plotted versus 1/T to construct the Arrhenius plot .

1.2 Solvent Influence

The solvent in which the reducing agent (potassium borohydride) was dissolved influences the reaction progress and product fluorescence .

  • Methanol solvent produces the best relative fluorescence intensity, while water has a strong inhibitory effect .

  • 2-propanol positively influences the fluorescence of the reaction product because of high viscosity, intermediate polarity, and intramolecular H-bonding .

Extraction from Human Serum

This compound can be extracted from human serum using Salting-Out Liquid–Liquid Extraction (SALLE) .

  • Mix 300 μL of human serum with 600 μL acetonitrile and vortex for one minute.

  • Add 0.2 g of NaCl, followed by centrifugation for 10 min at 2500×g.

  • Transfer 400 μL of the salted-out acetonitrile upper phase to a 2.0 mL Eppendorf tube.

  • Add 400 μL of 2.5 mM potassium borohydride, followed by heating at 80 °C in a thermostatically controlled water bath for 60 min.

  • Dilute the solutions to 2.0 mL using 2-propanol and mix well.

  • Determine the fluorescence of these solutions at an emission wavelength of 350 nm after excitation at 295 nm .

The SALLE method shows excellent recovery for this compound from human serum (92.3–106.5%) with good precision (RSD ≤ 6.8%) .

Other Reactions

Isocyanates can be reacted with a nitrile imine, an isocyanide and an isocyanate resulting in the formation of a complex 1,2,4-triazinedione scaffold . Sulfonyl isocyanates have also been used in combination with diazooxindoles and internal alkenes to generate complex scaffolds .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Parkinson's Disease

Naftazone has been investigated for its efficacy in treating Parkinson's disease, particularly in managing motor fluctuations and dyskinesia. A double-blind, placebo-controlled trial demonstrated that this compound could improve "ON-time" (periods when the medication is effective) with reduced troublesome dyskinesia in patients. Specifically, 5 out of 7 patients reported a decrease in "ON-time with troublesome dyskinesia," with a significant treatment effect observed (mean treatment effect: -49 minutes, P = 0.03) .

2. Management of Superficial Venous Insufficiency

In another clinical study, this compound was shown to be more effective than placebo in improving symptoms associated with primary superficial venous insufficiency in women. The results indicated significant clinical improvement, suggesting its potential as a therapeutic agent in vascular conditions .

Analytical Methods

1. Spectrofluorimetric Method

Recent research introduced a novel spectrofluorimetric method for the analysis of this compound in pharmaceutical preparations. This method involves the reduction of this compound using potassium borohydride, resulting in a fluorescent product that can be quantitatively measured. The method demonstrated high sensitivity with a lower detection limit of 2.9 ng/mL and was successfully applied to quality control of this compound tablets .

2. Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

A new extraction technique known as salting-out assisted liquid-liquid extraction was developed for isolating this compound from human serum. This method showed excellent recovery rates (92.3%–106.5%) and good precision (RSD ≤ 6.8%), making it suitable for clinical and pharmacokinetic studies .

Case Studies

Study Objective Findings Reference
Placebo-Controlled TrialEvaluate efficacy in Parkinson's DiseaseThis compound improved ON-time; reduced dyskinesia
Clinical Trial on Venous InsufficiencyAssess effectiveness in women with PUSVVSignificant clinical improvement compared to placebo
Analytical Method DevelopmentCreate sensitive detection methodHigh sensitivity and recovery rates established

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naftazone belongs to the benzopyrone class, sharing a core structure with other vasoactive agents. Key comparisons include:

Diosmin (Flavonoid)

  • Structure: A flavonoid glycoside derived from citrus, distinct from benzopyrones.
  • Mechanism: Enhances venous tone via prostaglandin modulation and antioxidant effects, unlike this compound’s hyaluronic acid stabilization .
  • Clinical Use: Chronic venous disorders; lacks antiplatelet activity .

Micronized Purified Flavonoid Fraction (MPFF)

  • Structure: A mix of diosmin and hesperidin (flavonoids).
  • Mechanism : Reduces capillary permeability and inflammation via inhibition of leukocyte adhesion, differing from this compound’s enzymatic modulation .
  • Efficacy: Superior to this compound in reducing edema in venous insufficiency trials .

Comparison with Functionally Similar Compounds

Ticlopidine (Antiplatelet Agent)

  • Mechanism: Thienopyridine derivative inhibiting ADP-induced platelet aggregation.
  • Comparison :
    • This compound reduces ADP-induced platelet aggregation by 30% in rats (AUC reduction, p = 0.024), comparable to ticlopidine (p = 0.008) .
    • Both enhance platelet disaggregation post-collagen activation, but ticlopidine has broader use in arterial thrombosis .

Dobesilate Calcium

  • Mechanism : Reduces capillary permeability via endothelial protection.
  • Efficacy: Comparable to this compound in venous disease but lacks anti-inflammatory action .

Pharmacokinetic and Analytical Comparisons

This compound lacks intrinsic fluorescence, necessitating derivatization for detection. A novel spectrofluorimetric method using KOH-mediated reduction converts its quinone-semicarbazone chromophore into a fluorescent quinol-semicarbazide derivative (λₑₓ = 295 nm, λₑₘ = 350 nm). Key parameters:

  • Linearity : 10–500 ng/mL (r = 0.9995) .
  • Recovery in Serum : 92.3–106.5% (RSD ≤ 6.8%) using salt-assisted liquid-liquid extraction (SALLE) .
  • Kinetics : Pseudo-first-order reaction with activation energy = 43.8 kcal/mol .

In contrast, MPFF and diosmin are analyzed via HPLC-UV, lacking fluorescence-based methods .

Biological Activity

Naftazone, a naphthoquinone derivative, is primarily utilized in the treatment of various vascular conditions, including varicose veins, hemorrhoids, and superficial thrombophlebitis. Its biological activity is characterized by several pharmacological effects, including anti-inflammatory, antiplatelet, and potential neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

This compound has the chemical formula C11H9N3O2C_{11}H_9N_3O_2 and exhibits a molecular weight of approximately 215.21 g/mol. It is classified under naphthalenes and possesses notable pharmacokinetic properties, such as moderate water solubility (0.31 mg/mL) and a predicted logP value indicating moderate lipophilicity .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit platelet aggregation : this compound has been shown to inhibit platelet aggregation induced by ADP and thrombin in vitro, which is critical for its application in treating venous insufficiencies .
  • Promote endothelial cell proliferation : This effect contributes to its therapeutic efficacy in vascular diseases, enhancing blood flow and reducing symptoms associated with venous stasis .

Pharmacological Effects

  • Antiplatelet Activity
    • This compound exhibits significant antiplatelet effects comparable to ticlopidine, making it beneficial for patients with peripheral vascular diseases .
    • A study indicated that this compound could reduce thrombin-stimulated serotonin (5-HT) release from platelets, further supporting its role in managing thrombotic conditions .
  • Neuroprotective Potential
    • Recent research suggests that this compound may have neuroprotective effects in Parkinson's disease (PD). In a proof-of-concept study involving patients with PD, this compound demonstrated tolerability and efficacy in reducing dyskinesias associated with dopaminergic therapy .
  • Anti-inflammatory Effects
    • The compound also exhibits anti-inflammatory properties, which may contribute to its effectiveness in treating conditions associated with venous insufficiency.

Case Study: Epidural Hematoma

A notable case involved a 26-year-old male who developed an epidural hematoma after receiving this compound as part of his medication regimen for hemorrhoids prior to surgery. Although the patient experienced complications, it was noted that this compound's antiplatelet effects could have contributed to the bleeding tendency observed during the surgical procedure .

Efficacy in Parkinson's Disease

In a randomized controlled trial involving seven patients with PD, this compound was titrated up to 120 mg/day. The findings indicated a reduction in dyskinesias during treatment phases compared to placebo periods, highlighting its potential as an adjunct therapy in managing motor symptoms of PD .

Research Findings

Study TypeFindingsReference
Kinetic StudyDeveloped a spectrofluorimetric method for detecting this compound with high sensitivity (detection limit: 2.9 ng/mL)
Clinical TrialDemonstrated efficacy in reducing dyskinesias in PD patients
Case ReportDocumented antiplatelet effects leading to complications during surgery

Properties

IUPAC Name

(1-hydroxynaphthalen-2-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIRJFXAANBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043136, DTXSID80864627
Record name Naftazone
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Record name 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-37-3
Record name Naftazone [INN:BAN:DCF]
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Record name Naftazone
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Record name Naftazone
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Retrosynthesis Analysis

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